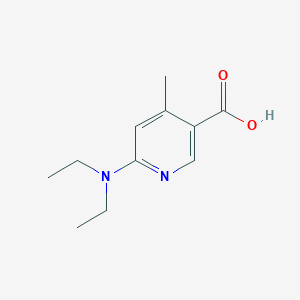
6-(Diethylamino)-4-methylnicotinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Diethylamino)-4-methylnicotinic acid is an organic compound that belongs to the class of nicotinic acids It is characterized by the presence of a diethylamino group at the 6th position and a methyl group at the 4th position on the nicotinic acid ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Diethylamino)-4-methylnicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinic acid.
Introduction of Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 4-methylnicotinic acid with diethylamine in the presence of a suitable catalyst, such as a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and high-throughput screening can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
6-(Diethylamino)-4-methylnicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: N-oxides of this compound.
Reduction: 6-(Diethylamino)-4-methyl-1,2-dihydronicotinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
6-(Diethylamino)-4-methylnicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 6-(Diethylamino)-4-methylnicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The diethylamino group enhances its binding affinity to these receptors, leading to modulation of their activity. This can result in various physiological effects, depending on the specific receptor subtype and the biological context.
相似化合物的比较
Similar Compounds
Nicotinic Acid: The parent compound without the diethylamino and methyl groups.
6-Aminonicotinic Acid: Similar structure but with an amino group instead of a diethylamino group.
4-Methylnicotinic Acid: Lacks the diethylamino group.
Uniqueness
6-(Diethylamino)-4-methylnicotinic acid is unique due to the presence of both the diethylamino and methyl groups, which confer distinct chemical and biological properties. These modifications can enhance its binding affinity to specific receptors and alter its reactivity in chemical synthesis.
属性
分子式 |
C11H16N2O2 |
|---|---|
分子量 |
208.26 g/mol |
IUPAC 名称 |
6-(diethylamino)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H16N2O2/c1-4-13(5-2)10-6-8(3)9(7-12-10)11(14)15/h6-7H,4-5H2,1-3H3,(H,14,15) |
InChI 键 |
IISAGIHXQRRAOM-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=NC=C(C(=C1)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


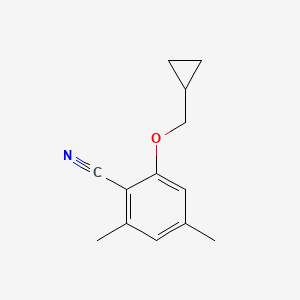
![3-Iodo-4-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13004782.png)
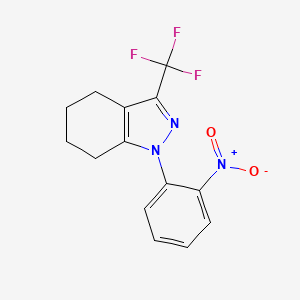
![tert-Butyl bicyclo[1.1.1]pentan-1-ylcarbamate](/img/structure/B13004787.png)
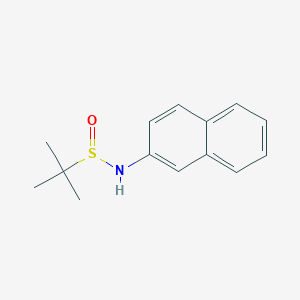
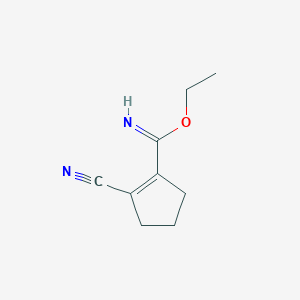

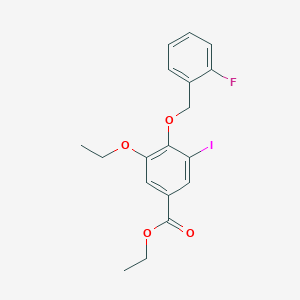
![(1S,3S,5S,6R)-2-(tert-Butoxycarbonyl)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13004800.png)
![Rel-(7S,8S)-8-([1,1'-biphenyl]-3-ylmethyl)-5,6,7,8-tetrahydroquinolin-7-amine](/img/structure/B13004804.png)

![4-(tert-Butyl)benzo[d]oxazole](/img/structure/B13004821.png)

![7-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B13004849.png)
